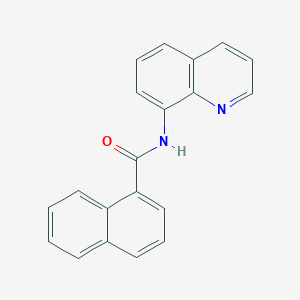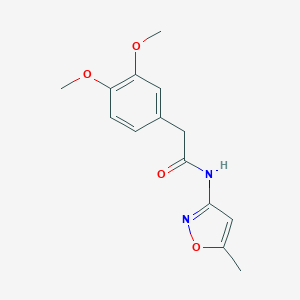![molecular formula C15H13Cl2NO3S B270750 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in hypoxic regions of solid tumors, where it contributes to the maintenance of intracellular pH and promotes tumor growth. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in lab experiments include its high potency and specificity for CA IX. It is also readily available and can be obtained in high purity. However, its use can be limited by its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in scientific research. One area of interest is the development of new CA IX inhibitors based on the structure of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide. Another direction is the investigation of the role of CA IX in other diseases, such as ischemic stroke and neurodegenerative disorders. Finally, the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide as a tool compound to study the role of CA IX in tumor biology and to identify new therapeutic targets is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a critical role in tumor growth, angiogenesis, and metastasis, and its inhibition has been shown to have antitumor effects. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has also been used as a tool compound to investigate the role of CA IX in cancer biology and to develop new CA IX inhibitors.
Propiedades
Nombre del producto |
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide |
|---|---|
Fórmula molecular |
C15H13Cl2NO3S |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methylsulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-13-7-4-8-14(17)12(13)9-22(20,21)10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
WUYBPXHBMVJWNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)





